molecular formula C24H27ClO4 B11641322 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11641322
M. Wt: 414.9 g/mol
InChI Key: KZDXLKAEBWPKFX-UHFFFAOYSA-N
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Description

6-Chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with:

  • A hexyl chain at position 3, enhancing lipophilicity.
  • A methyl group at position 4, influencing steric interactions.
  • A chlorine atom at position 6, modulating electronic properties.

Preparation Methods

The synthesis of 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The hexyl group can be introduced via alkylation using hexyl halides in the presence of a base.

    Etherification: The methoxybenzyl group can be attached through an etherification reaction using methoxybenzyl chloride and a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related coumarin derivatives:

Compound Name Position 3 Position 4 Position 6 Position 7 Substituent Molecular Features Key Inferences Reference
Target Compound Hexyl Methyl Chloro 3-Methoxybenzyloxy High lipophilicity; moderate steric bulk Enhanced membrane permeability
7-[(3-Chlorobenzyl)oxy]-4-(chloromethyl)-6-methyl-2H-chromen-2-one Chloromethyl Chloro Methyl 3-Chlorobenzyloxy Electrophilic chloromethyl group Potential alkylating agent; reactive
6-Chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Phenyl Chloro 3,4-Dichlorobenzyloxy High halogen density; planar phenyl group Increased cytotoxicity (hypothesized)
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Phenyl Chloro Epoxypropylmethoxy Reactive epoxide moiety Potential crosslinking or metabolic activation

Key Observations:

Analogs lacking substituents at position 3 (e.g., ) exhibit simpler pharmacokinetic profiles but may have reduced tissue penetration.

Position 7 Substituents: The 3-methoxybenzyloxy group in the target compound offers balanced electronic effects (methoxy as an electron donor) compared to electron-withdrawing chlorine atoms in and . The epoxide group in introduces reactivity, suggesting utility in covalent inhibitor design.

Biological Implications :

  • Chlorine at position 6 is conserved across all analogs, likely stabilizing the chromen-2-one core via electron-withdrawing effects.
  • The phenyl group at position 4 in and may enhance π-π interactions with biological targets, whereas the methyl group in the target compound minimizes steric hindrance.

Biological Activity

6-Chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a fused benzopyran structure. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, antioxidant effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H27ClO4C_{24}H_{27}ClO_4, with a molecular weight of approximately 414.9 g/mol. The compound features several substituents that contribute to its biological activity:

  • Chloro group at the 6-position
  • Hexyl chain at the 3-position
  • Methoxybenzyl ether at the 7-position
  • Methyl group at the 4-position

Anticancer Activity

Research has demonstrated that chromenones, including derivatives like this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating related compounds found that some chromanones showed enhanced cytotoxicity compared to standard treatments like quercetin. The study specifically highlighted that modifications in substituents could lead to improved anti-proliferative effects against cancer cells such as HL-60 (human leukemia) and COLO-205 (colon adenocarcinoma) .

CompoundIC50 (µM)Cell Line
6-Chloro derivativeXHL-60
QuercetinYHL-60
Other chromanonesZCOLO-205

Note: Specific IC50 values need to be filled based on experimental data.

Antioxidant Properties

Compounds in the chromenone family have also been studied for their antioxidant activities. The presence of hydroxyl groups in the structure can enhance free radical scavenging capabilities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

The mechanism through which this compound exerts its biological effects involves:

  • DNA Interaction : Studies indicate that chromenones can interact with DNA, leading to alterations in cell cycle progression and apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), which is a critical pathway in cancer therapy .
  • Protein Kinase Modulation : Some studies suggest that chromenones may modulate protein kinase activity, impacting cellular proliferation and survival pathways .

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of various benzylidenechromanones, including derivatives similar to this compound. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity against cancer cell lines compared to their parent compounds. For example, a derivative with a bulky phenyl substituent showed enhanced activity due to better spatial configuration facilitating interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving halogenation, alkylation, and etherification. A typical approach involves:

  • Step 1 : Formation of the chromen-2-one core through Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the 3-methoxybenzyloxy group via nucleophilic substitution, requiring controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) .
  • Step 3 : Hexyl chain incorporation at position 3 using alkyl halides and base catalysts (e.g., K₂CO₃), with reaction efficiency dependent on solvent polarity .
  • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and catalyst screening (e.g., phase-transfer catalysts for alkylation steps) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and chromen-2-one carbonyl at δ 160–165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, though challenges arise from flexible hexyl chains .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:

  • Enzyme Inhibition : MAO-B or COX-2 assays using fluorometric/colorimetric substrates (e.g., kynuramine for MAO-B), with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting discrepancies between in vitro and in vivo results due to bioavailability .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be systematically analyzed?

  • Methodological Answer : Contradictions may arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. ethanol), or enzyme isoforms (e.g., MAO-B vs. MAO-A selectivity) .
  • Structural Analogues : Compare with derivatives (e.g., 7-[(4-chlorobenzyl)oxy] variants) to isolate substituent effects .
  • Data Normalization : Use internal controls (e.g., clorgyline for MAO inhibition) and statistical tools (ANOVA) to assess significance .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Modify the hexyl chain length or introduce polar groups (e.g., -OH/-COOH) to balance logP values .
  • Prodrug Design : Esterification of the chromen-2-one carbonyl enhances oral bioavailability .
  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., methoxybenzyl demethylation) .

Q. How do electronic and steric effects of the 3-methoxybenzyl group influence reactivity in substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The methoxy group’s electron-donating nature activates the benzyloxy moiety for nucleophilic attack, as shown by DFT calculations .
  • Steric Hindrance : Bulky substituents at the benzyl position reduce reaction rates (e.g., SN2 displacements), quantified via Hammett σ values .
  • Experimental Validation : Competitive reactions with para/meta-substituted benzyl halides under identical conditions .

Q. What computational methods predict binding modes of this compound with biological targets (e.g., MAO-B)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., π-π stacking with FAD cofactor) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency .

Properties

Molecular Formula

C24H27ClO4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-3-hexyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H27ClO4/c1-4-5-6-7-11-19-16(2)20-13-21(25)23(14-22(20)29-24(19)26)28-15-17-9-8-10-18(12-17)27-3/h8-10,12-14H,4-7,11,15H2,1-3H3

InChI Key

KZDXLKAEBWPKFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)OC)Cl)C

Origin of Product

United States

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